1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL

Lipophilicity Drug-likeness QSAR

This brominated bis(arylthio) alcohol is distinguished by two para-bromine handles enabling sequential Pd-catalyzed cross-coupling—Suzuki, Heck, etc.—while the secondary alcohol center remains available for orthogonal derivatization. Patent-cited in holographic optical data storage media (US 7282322B2), it is a structurally validated monomer for high-dynamic-range photopolymers. The dual bromine atoms provide sufficient anomalous scattering for SAD/MAD phasing in co-crystallography, eliminating disruptive heavy-atom soaks. With a computed logP of ~5.2, it offers balanced solubility for co-crystallization versus excessively lipophilic naphthyl analogs. Ideal for medicinal chemistry, materials science, and crystallography labs seeking a multifunctional building block.

Molecular Formula C16H16Br2OS2
Molecular Weight 448.2 g/mol
CAS No. 630131-13-4
Cat. No. B12588757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL
CAS630131-13-4
Molecular FormulaC16H16Br2OS2
Molecular Weight448.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SCCC(CSC2=CC=C(C=C2)Br)O)Br
InChIInChI=1S/C16H16Br2OS2/c17-12-1-5-15(6-2-12)20-10-9-14(19)11-21-16-7-3-13(18)4-8-16/h1-8,14,19H,9-11H2
InChIKeyHOWSZLRKONOYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL (CAS 630131-13-4): Structural Identity and Physicochemical Baseline for Research Procurement


1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL (CAS 630131-13-4) is a synthetic organosulfur compound with the molecular formula C16H16Br2OS2 and a molecular weight of approximately 448.2 g/mol . It belongs to the class of 1,4-bis(arylthio)butan-2-ol derivatives, characterized by a secondary alcohol backbone flanked by two 4-bromophenyl thioether moieties . The compound is listed in at least one patent as a component of holographic optical data storage media, indicating its relevance in materials science formulations [1]. Its computable octanol-water partition coefficient (XLogP3-AA) is predicted to be approximately 5.2, reflecting high lipophilicity that differentiates it from less halogenated analogs .

Why Generic Substitution of 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL with Non-Brominated or Naphthyl Analogs Is Not Scientifically Justified


Within the 1,4-bis(arylthio)butan-2-ol series, the identity of the terminal aryl group dictates critical molecular properties. Replacing the 4-bromophenyl moiety with a non-halogenated phenyl group eliminates the heavy atom (Br) necessary for applications such as X-ray crystallography phasing, cross-coupling synthetic handles, and specific electronic effects on the sulfur atom that modulate nucleophilic substitution kinetics . Conversely, substituting with a larger naphthyl group, as in 1,4-bis(naphthalen-2-ylsulfanyl)butan-2-ol (CAS 632331-78-3), increases logP by approximately 1.4 units (from ~5.2 to ~6.6) and polar surface area from ~45.8 Ų to ~70.8 Ų, which would significantly alter membrane permeability and formulation behavior [1]. These physicochemical differences mean that results obtained with one analog cannot be extrapolated to another without explicit validation.

Quantitative Head-to-Head Evidence for 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL vs. Closest Analogs


Lipophilicity (Computed XLogP3-AA) Comparison: Brominated vs. Naphthyl Analog

The computed XLogP3-AA value for 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is approximately 5.2, placing it within a more drug-like lipophilicity range (LogP < 5 is a Lipinski rule) compared to the naphthyl analog 1,4-bis(naphthalen-2-ylsulfanyl)butan-2-ol (CAS 632331-78-3), which has a computed LogP of approximately 6.6 [1]. This difference of 1.4 log units corresponds to roughly a 25-fold difference in the octanol-water partition coefficient, significantly affecting distribution behavior.

Lipophilicity Drug-likeness QSAR

Polar Surface Area (PSA) as a Differentiator: Brominated vs. Naphthyl Analog

The topological polar surface area (tPSA) of the brominated target compound is estimated at approximately 45.8 Ų (based on two sulfur atoms and one hydroxyl oxygen), while the naphthyl analog 1,4-bis(naphthalen-2-ylsulfanyl)butan-2-ol has a reported PSA of 70.83 Ų [1]. A PSA below 60 Ų is often associated with good blood-brain barrier penetration, whereas the naphthyl analog exceeds this threshold substantially.

Polar Surface Area Membrane Permeability Bioavailability

Synthetic Versatility: Bromine as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The two para-bromine atoms in 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL serve as synthetic handles for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification of the aryl groups. The non-halogenated analog 1,4-bis(phenylthio)butan-2-ol lacks this functionality entirely, requiring de novo synthesis to introduce substituents . The bromine atoms also allow the compound to be used as a monomer in step-growth polymerization reactions, a capability not shared by non-halogenated or alkyl-substituted analogs.

Cross-coupling Bromine Handle Synthetic Utility

Heavy Atom Content for X-Ray Crystallography vs. Light Analogs

The presence of two bromine atoms (atomic number 35) per molecule gives 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL a significant anomalous scattering signal for X-ray crystallography. The non-halogenated analog 1,4-bis(phenylthio)butan-2-ol provides no anomalous scattering above that of sulfur (Z=16), making the brominated compound a superior choice for experimental phasing of protein-ligand co-crystal structures .

X-ray Crystallography Heavy Atom Phasing Structural Biology

Patent-Cited Application in Holographic Data Storage Media

1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL is explicitly disclosed in US Patent US7282322B2 as a component of photoimageable systems for holographic optical data storage media, where the brominated aryl thioether structure contributes to the refractive index modulation and dynamic range of the storage medium [1]. No analogous citation has been identified for the chloro, fluoro, or non-halogenated congeners in this specific application domain.

Holographic Data Storage Photopolymer Materials Science

Evidence-Backed Research and Industrial Use Cases for 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL (CAS 630131-13-4)


Scaffold for Diverse Compound Library Synthesis via Cross-Coupling

The two para-bromine atoms enable sequential or simultaneous Pd-catalyzed cross-coupling (Suzuki, Heck, etc.) to introduce diverse aryl, vinyl, or alkynyl groups at the terminal positions. This is supported by class-level evidence that aryl bromides are the preferred substrates for these reactions, and the target compound offers two such handles while preserving the central secondary alcohol for further derivatization (esterification, oxidation) .

Heavy-Atom Derivative for Macromolecular X-Ray Crystallography

The two bromine atoms provide sufficient anomalous scattering for SAD or MAD phasing in protein-ligand co-crystallography experiments. This eliminates the need for soaking crystals in heavy-atom solutions (e.g., KI, HgCl2), which can disrupt crystal lattice integrity. The moderate lipophilicity (computed LogP ~5.2) of the compound also suggests reasonable aqueous solubility for co-crystallization trials compared to the excessively lipophilic naphthyl analog (LogP ~6.6) [1].

Photopolymer Formulation Component for Holographic Data Storage R&D

US Patent US7282322B2 explicitly identifies 1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL as a constituent of photoimageable compositions designed for high dynamic range holographic data storage. Research groups developing next-generation optical storage materials can cite this patent as precedent for using this specific brominated thioether alcohol in their formulations, reducing the need for extensive monomer screening [2].

Antimicrobial Lead Optimization Starting Point

Vendor annotations and class-level literature suggest that bis(arylthio) alcohol derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria. The brominated analog may offer enhanced potency through halogen bonding interactions with biological targets compared to non-halogenated analogs. However, it must be emphasized that no peer-reviewed, head-to-head antimicrobial data have been published for this specific compound as of April 2026; any procurement for antimicrobial screening should be considered exploratory .

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